molecular formula C11H18N2OS B3234159 2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide CAS No. 1353965-19-1

2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Cat. No.: B3234159
CAS No.: 1353965-19-1
M. Wt: 226.34 g/mol
InChI Key: MYIOGNPHWWMRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a chemical compound with a complex structure that includes an amino group, an isopropyl group, and a thiophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide typically involves multiple steps, starting with the preparation of the thiophenylmethyl intermediate. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted thiophenes or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, 2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: This compound has potential applications in the development of new drugs. Its unique structure may make it suitable for targeting specific biological pathways or receptors.

Industry: In the industrial sector, this compound can be used in the manufacture of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

  • 2-Amino-N-ethyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

  • 2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

  • 2-Amino-N-isopropyl-N-(2-methyl-thiophen-3-ylmethyl)-acetamide

Uniqueness: 2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-N-[(3-methylthiophen-2-yl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-8(2)13(11(14)6-12)7-10-9(3)4-5-15-10/h4-5,8H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIOGNPHWWMRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C(C)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601160574
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[(3-methyl-2-thienyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353965-19-1
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[(3-methyl-2-thienyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353965-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[(3-methyl-2-thienyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
Reactant of Route 2
2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
Reactant of Route 3
Reactant of Route 3
2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
Reactant of Route 4
Reactant of Route 4
2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
Reactant of Route 5
2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
Reactant of Route 6
2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.